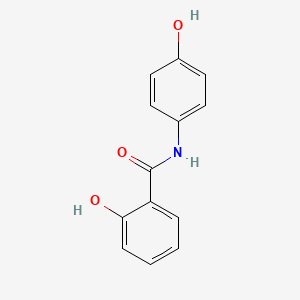

Osalmide

Vue d'ensemble

Description

Osalmid, également connu sous le nom d'oxaphenamide, est un composé de petite molécule de formule chimique C₁₃H₁₁NO₃. Il est principalement connu pour son rôle de médicament cholérétique, ce qui signifie qu'il stimule la production et la sécrétion de bile dans le foie. Ce composé a attiré l'attention pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies hépatiques cholestatiques .

Applications De Recherche Scientifique

Osalmid has a wide range of scientific research applications, including:

Chemistry: Osalmid is used as a reagent in various chemical reactions and studies.

Biology: It is studied for its effects on cellular processes and metabolic pathways.

Medicine: Osalmid is investigated for its therapeutic potential in treating liver diseases, multiple myeloma, and other conditions

Industry: It is used in the formulation of pharmaceuticals and other chemical products.

Mécanisme D'action

Target of Action

Osalmide is a natural product that has been found to have anticancer activities . It is primarily used for treating digestive system disorders, specifically cholestasis .

Mode of Action

This compound’s mode of action involves the inhibition of cell growth and the induction of apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in cancer treatment as it leads to the elimination of cancer cells. The compound has been found to increase the expression of caspase-3, caspase-8, caspase-9, and Bax, proteins involved in the apoptosis pathway, while decreasing the levels of BCL-2 and BCL-XL, proteins that inhibit apoptosis . This suggests that this compound may interact with these proteins to promote apoptosis and inhibit cell proliferation.

Biochemical Pathways

This compound appears to affect several biochemical pathways. It has been found to induce G0/G1 phase arrest, which is a part of the cell cycle, by downregulating the protein expression levels of CDK4, CDK6, and cyclin D1 . This suggests that this compound may interfere with the cell cycle regulation pathway. Furthermore, it has been shown to exert an anti-tumor effect by down-regulating the expressions of p-PI3K and p-AKT , indicating that it may also affect the PI3K/AKT pathway, which is involved in cell survival and growth.

Pharmacokinetics

One study has shown that a compound synthesized from this compound displayed a rapid metabolism within 30 minutes . This suggests that this compound may also be rapidly metabolized in the body, but further studies are needed to confirm this and to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, the induction of apoptosis, and the arrest of the cell cycle at the G0/G1 phase . These effects can lead to the reduction of tumor growth, as demonstrated in studies where the compound has been found to suppress tumor development in xenograft mouse models .

Action Environment

Factors such as pH and temperature can affect the structure and function of proteins, including enzymes that may be involved in the drug’s mechanism of action . Additionally, factors like media osmolarity, ammonium and phosphate availability, and the presence of certain molecules can influence the biosynthesis of compounds

Analyse Biochimique

Biochemical Properties

Osalmide interacts with various enzymes, proteins, and other biomolecules in the body. It has been found to induce cytotoxicity and cell cycle arrest in diffuse large B-cell lymphoma cells . This suggests that this compound may interact with key proteins involved in cell cycle regulation and apoptosis, such as caspases and BCL-2 family proteins .

Cellular Effects

This compound has been shown to have a dose- and time-dependent inhibitory effect on cell viability . It promotes intrinsic apoptosis, as evidenced by increased expression of caspase-3, caspase-8, caspase-9, and Bax, and decreased levels of BCL-2 and BCL-XL . Furthermore, this compound induces G0/G1 phase arrest by downregulating the protein expression levels of CDK4, CDK6, and cyclin D1 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to down-regulate the expressions of p-PI3K and p-AKT, suggesting that it may inhibit the PI3K/AKT signaling pathway . There also exists a trend that the expression of p-JNK and p-P38 is restrained .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound displays a rapid metabolism within 30 minutes

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de l'osalmid implique généralement la réaction de l'acide salicylique avec l'aniline dans des conditions spécifiques. Le processus comprend les étapes suivantes :

Estérification : L'acide salicylique est estérifié avec du méthanol en présence d'un catalyseur acide fort pour former du salicylate de méthyle.

Aminolyse : Le salicylate de méthyle est ensuite mis à réagir avec de l'aniline en présence d'une base pour former de l'osalmid.

Méthodes de production industrielle

La production industrielle de l'osalmid suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique :

Broyage et tamisage : Les matières premières, y compris l'osalmid, les agents aromatisants, les agents de suspension et les agents de remplissage, sont broyées et tamisées pour obtenir la taille de particules souhaitée.

Mélange et granulation : Les matériaux tamisés sont mélangés et granulés pour former un mélange uniforme.

Séchage et emballage : Le mélange granulé est séché et emballé pour la distribution.

Analyse Des Réactions Chimiques

Types de réactions

L'osalmid subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'osalmid peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l'osalmid.

Substitution : Des réactions de substitution peuvent se produire sur le cycle aromatique de l'osalmid.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le chlore ou le brome.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, glucuronidés, sulfonés et acétylés de l'osalmid .

Applications de la recherche scientifique

L'osalmid a une large gamme d'applications de recherche scientifique, notamment :

Chimie : L'osalmid est utilisé comme réactif dans diverses réactions et études chimiques.

Biologie : Il est étudié pour ses effets sur les processus cellulaires et les voies métaboliques.

Médecine : L'osalmid est étudié pour son potentiel thérapeutique dans le traitement des maladies hépatiques, du myélome multiple et d'autres affections

Industrie : Il est utilisé dans la formulation de produits pharmaceutiques et d'autres produits chimiques.

Mécanisme d'action

L'osalmid exerce ses effets en stimulant la production et la sécrétion de bile dans le foie. Il agit directement sur les hépatocytes, les principales cellules fonctionnelles du foie, pour augmenter la synthèse des acides biliaires. Cela contribue à réduire l'accumulation d'acides biliaires dans le foie, atténuant les symptômes associés à la cholestase . De plus, l'osalmid inhibe l'activité de la sous-unité M2 de la ribonucléotide réductase (RRM2), qui joue un rôle crucial dans la réplication et la réparation de l'ADN .

Comparaison Avec Des Composés Similaires

L'osalmid est souvent comparé à d'autres médicaments cholérétiques et inhibiteurs de la ribonucléotide réductase. Voici quelques composés similaires :

Hydroxyurée : Un inhibiteur de la ribonucléotide réductase utilisé dans le traitement de certains cancers.

Acide ursodésoxycholique : Un médicament cholérétique utilisé pour traiter les maladies hépatiques cholestatiques.

Acide chénoDésoxycholique : Un autre acide biliaire utilisé dans le traitement des calculs biliaires et des maladies hépatiques.

L'osalmid est unique en son genre en raison de son double rôle d'agent cholérétique et d'inhibiteur de la ribonucléotide réductase, ce qui en fait un composé précieux dans les milieux thérapeutiques et de recherche .

Propriétés

IUPAC Name |

2-hydroxy-N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-10-7-5-9(6-8-10)14-13(17)11-3-1-2-4-12(11)16/h1-8,15-16H,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCMKPRGGJRYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042244 | |

| Record name | Osalmid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-18-1 | |

| Record name | Osalmid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osalmid [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osalmid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | osalmid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Osalmid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osalmid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSALMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89741L759Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

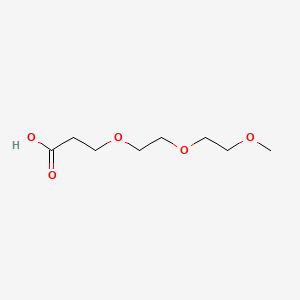

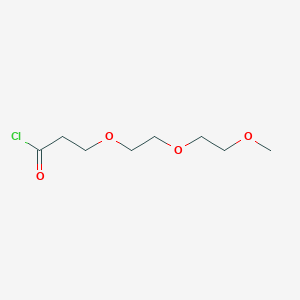

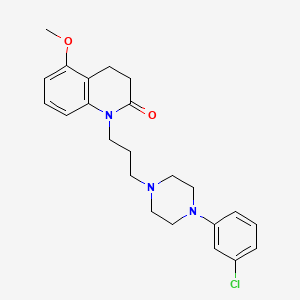

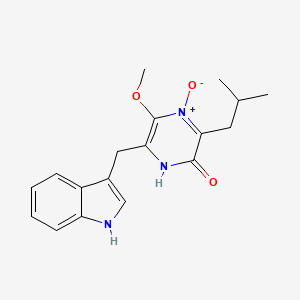

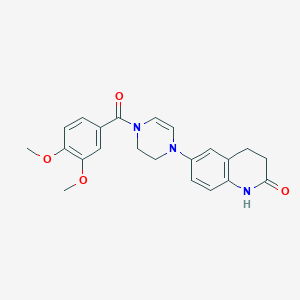

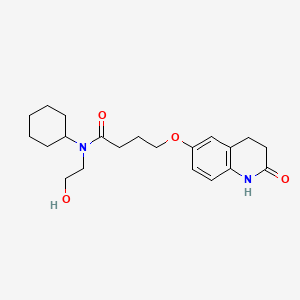

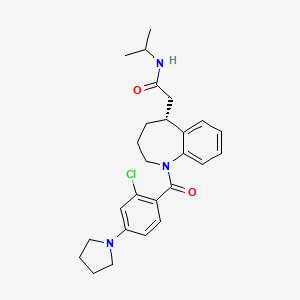

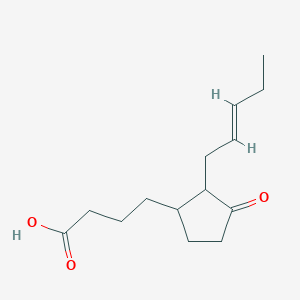

Feasible Synthetic Routes

Q1: What are the known biological activities of Osalmide?

A1: this compound has demonstrated therapeutic potential in treating various diseases. Research indicates it exhibits efficacy against biliary tract diseases, achieving an 89% total effective rate in a study involving patients with cholecystitis, cholangitis, and chololithiasis []. Furthermore, this compound displays anticancer activities, effectively inhibiting the proliferation of diffuse large B-cell lymphoma (DLBCL) cells and multiple myeloma cells [, , , ]. Additionally, studies highlight its antioxidant properties, effectively scavenging free radicals and reducing oxidative stress [, , ].

Q2: What is the mechanism of action of this compound in exhibiting its anticancer effects?

A2: this compound exerts its anticancer effects through multiple mechanisms. In DLBCL cells, it induces both intrinsic and extrinsic apoptosis, evident by increased levels of caspase-3, caspase-8, caspase-9, and Bax, and decreased levels of BCL-2 and BCL-XL [, ]. Additionally, it triggers cell cycle arrest at the G0/G1 phase by downregulating CDK4, CDK6, and cyclin D1 []. Studies also suggest that this compound suppresses the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival [, , ]. In multiple myeloma, this compound suppresses glycolysis and downregulates the Akt/mTOR pathway, contributing to cell proliferation inhibition [].

Q3: How does this compound compare to other antioxidants in terms of its activity?

A3: this compound exhibits significant antioxidant capacity, demonstrably higher than phenol, paracetamol, and emoxipine in water-lipid solutions []. Research comparing this compound to ionol, a potent antioxidant, revealed that while this compound possesses strong antioxidant activity, it is less potent than ionol []. Kinetic studies revealed that this compound reacts with peroxy radicals with a rate constant (k7) of 6.86 × 10^4 (M × s)^-1, effectively neutralizing them [].

Q4: How is this compound metabolized in biological systems?

A4: Studies utilizing filamentous fungi as a microbial model revealed that this compound undergoes Phase II metabolism, primarily forming glucosides and pentosides []. Interestingly, no Phase I metabolites were detected in this model, suggesting that direct conjugation reactions might be the primary route of this compound biotransformation []. A separate study indicated rapid metabolism of this compound within 30 minutes, although detailed metabolic pathways require further investigation [].

Q5: What are the potential applications of this compound in drug discovery?

A5: Given its multi-faceted biological activities, this compound holds promise as a scaffold for developing novel therapeutics. Its anticancer properties make it a potential candidate for treating hematological malignancies like DLBCL and multiple myeloma [, , , ]. Moreover, its antioxidant capacity suggests potential applications in conditions associated with oxidative stress, such as biliary tract diseases [, ]. Further research exploring its structure-activity relationships and optimizing its pharmacological properties could lead to the development of more potent and selective this compound derivatives for various therapeutic applications.

Q6: Are there any known limitations or challenges associated with this compound?

A6: While research highlights the therapeutic potential of this compound, several aspects require further investigation. A comprehensive understanding of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion in various biological systems, is crucial for optimizing its therapeutic application []. Moreover, long-term toxicity studies are necessary to evaluate its safety profile thoroughly. Additionally, exploring its potential interactions with drug transporters and metabolizing enzymes will be essential to predict and mitigate potential drug interactions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.